molecular formula C24H24N4O3 B12102464 Olaparib impurity 1 CAS No. 763113-06-0

Olaparib impurity 1

Katalognummer: B12102464
CAS-Nummer: 763113-06-0
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: UMOUCKQSZGWWOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olaparib impurity 1 is a chemical compound associated with the pharmaceutical drug Olaparib, which is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair mechanisms, making Olaparib an important drug in cancer therapy, particularly for ovarian cancer. This compound is a byproduct or degradation product formed during the synthesis or storage of Olaparib.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olaparib impurity 1 involves multiple steps, typically starting from phthalhydrazide, which is used to construct the phthalazinone moiety. One of the key steps in the synthesis is the Negishi coupling reaction, which allows for the formation of the desired intermediate. The reaction conditions often involve the use of palladium catalysts and specific ligands to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is closely monitored to ensure minimal formation during the synthesis of Olaparib. This involves optimizing reaction conditions, such as temperature, pressure, and the use of specific reagents, to control the formation of impurities. Advanced purification techniques, including chromatography, are employed to isolate and quantify this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Olaparib impurity 1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.

Wissenschaftliche Forschungsanwendungen

Olaparib impurity 1 has several applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Olaparib.

    Biology: Helps in understanding the metabolic pathways and degradation products of Olaparib in biological systems.

    Medicine: Assists in the development of improved formulations of Olaparib by studying its impurities.

    Industry: Used in quality control processes to ensure the safety and efficacy of Olaparib in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of Olaparib impurity 1 is closely related to its parent compound, Olaparib. It interacts with PARP enzymes, inhibiting their activity and thereby interfering with DNA repair mechanisms. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets include PARP1 and PARP2 enzymes, and the pathways involved are primarily related to DNA damage response and repair.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Rucaparib impurity 1
  • Niraparib impurity 1
  • Talazoparib impurity 1

Uniqueness

Olaparib impurity 1 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities from similar PARP inhibitors, this compound may have different physicochemical properties, stability profiles, and reactivity, making it a distinct entity in the context of Olaparib synthesis and degradation.

By understanding the detailed characteristics and behavior of this compound, researchers and pharmaceutical manufacturers can better control its formation and ensure the quality and safety of Olaparib as a therapeutic agent.

Eigenschaften

CAS-Nummer

763113-06-0

Molekularformel

C24H24N4O3

Molekulargewicht

416.5 g/mol

IUPAC-Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29)

InChI-Schlüssel

UMOUCKQSZGWWOH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.